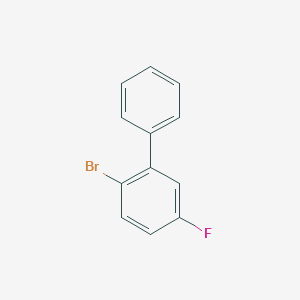
3-Isopropyl-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5-methylbenzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylbenzamide typically involves the direct condensation of 3-isopropyl-5-methylbenzoic acid with an appropriate amine under specific conditions. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods: Industrial production of benzamides, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts has been explored to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are used for bromination reactions.
Major Products Formed:
Oxidation: Formation of 3-isopropyl-5-methylbenzoic acid.
Reduction: Formation of 3-isopropyl-5-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Isopropyl-5-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5-methylbenzamide involves its interaction with specific molecular targets. For instance, as an insect repellent, it may interfere with the olfactory receptors of insects, thereby preventing them from detecting human presence . The exact molecular pathways and targets can vary depending on the specific application and biological system involved.
Comparación Con Compuestos Similares
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different substituents.
3-Amino-N-isopropyl-4-methylbenzamide: A compound with similar structural features but different functional groups.
Uniqueness: 3-Isopropyl-5-methylbenzamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-methyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H2,12,13) |
Clave InChI |
UXJPURZXXZUCHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
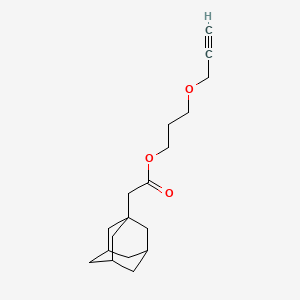

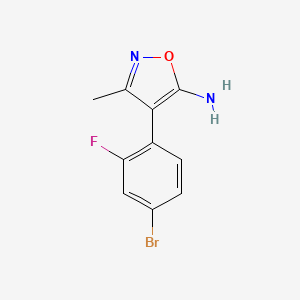
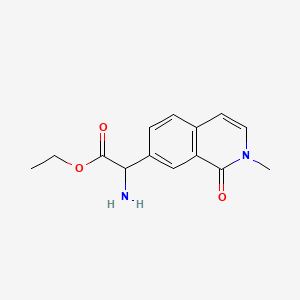
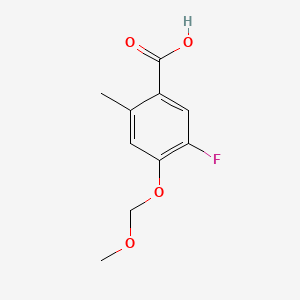
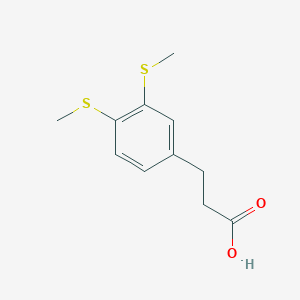
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)

